molecular formula C6H14NO+ B083000 Acetonyltrimethylammonium CAS No. 13429-97-5

Acetonyltrimethylammonium

Cat. No.: B083000
CAS No.: 13429-97-5
M. Wt: 116.18 g/mol
InChI Key: LFWNPKYGVKNNAB-UHFFFAOYSA-N
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Description

Acetonyltrimethylammonium is a quaternary ammonium compound with the molecular formula C6H14NO+ . It is also known by its IUPAC name, trimethyl (2-oxopropyl)azanium . This compound is characterized by the presence of a trimethylammonium group attached to an acetonyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetonyltrimethylammonium can be synthesized through the reaction of iodoacetone with trimethylamine. The reaction typically occurs in an aqueous medium without the need for acid or base catalysts. The general reaction scheme is as follows:

Iodoacetone+TrimethylamineThis compound Iodide\text{Iodoacetone} + \text{Trimethylamine} \rightarrow \text{this compound Iodide} Iodoacetone+Trimethylamine→this compound Iodide

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of iodoacetone with trimethylamine under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a continuous flow reactor to optimize the reaction time and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Acetonyltrimethylammonium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a model compound for studying quaternary ammonium compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetonyltrimethylammonium involves its interaction with biological membranes and enzymes. The trimethylammonium group can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This interaction can affect various molecular targets and pathways, including ion channels and transporters .

Comparison with Similar Compounds

    Trimethylamine: A simpler compound with similar ammonium functionality but without the acetonyl group.

    Choline: A quaternary ammonium compound with a hydroxyl group instead of the acetonyl group.

    Acetylcholine: A neurotransmitter with a similar structure but with an ester linkage.

Uniqueness: Acetonyltrimethylammonium is unique due to the presence of both the acetonyl and trimethylammonium groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

trimethyl(2-oxopropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO/c1-6(8)5-7(2,3)4/h5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWNPKYGVKNNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158631
Record name Acetonyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimethylaminoacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13429-97-5
Record name N,N,N-Trimethyl-2-oxo-1-propanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13429-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-OXOPROPYL)TRIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6O4N7D7G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trimethylaminoacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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